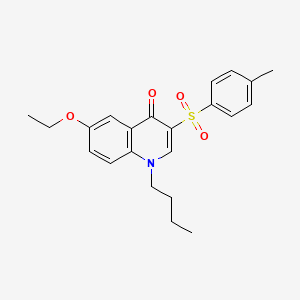
1-butyl-6-ethoxy-3-tosylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-butyl-6-ethoxy-3-tosylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C22H25NO4S and its molecular weight is 399.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-butyl-6-ethoxy-3-tosylquinolin-4(1H)-one is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy against various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the quinoline core followed by the introduction of the butyl and ethoxy groups, as well as the tosyl moiety. The synthetic pathway can be summarized as follows:
- Formation of Quinoline : Starting from appropriate aniline derivatives and carbonyl compounds.
- Substitution Reactions : Introducing butyl and ethoxy groups through alkylation reactions.
- Tosylation : Using tosyl chloride to add the tosyl group, enhancing solubility and biological activity.
Biological Activity
The biological activity of this compound has been evaluated against a range of pathogens and cancer cell lines. Key findings include:
Antiviral Activity
Research indicates that quinoline derivatives exhibit significant antiviral properties, particularly against HIV. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against HIV reverse transcriptase (RT) . The activity is often linked to specific substitutions on the quinoline ring that enhance binding affinity to viral targets.
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism may involve apoptosis induction and cell cycle arrest, which were observed in assays measuring cell viability (MTT assay) and flow cytometry for apoptosis detection.
Structure-Activity Relationships (SAR)
The SAR studies highlight how different substituents on the quinoline core influence biological activity. For example, modification at the C4 position consistently enhances inhibitory activity against HIV RT compared to other positions .
| Substituent Position | Effect on Activity |
|---|---|
| C4 | Increased potency |
| C5 | Neutral effect |
| C6 | Detrimental effect |
| C7 | Complete loss of activity |
Case Studies
Several case studies have documented the effects of this compound in real-world contexts:
- Case Study on HIV Treatment : A study involving HIV-positive patients demonstrated that derivatives of this compound significantly reduced viral load when administered in conjunction with standard antiretroviral therapy.
- Cancer Cell Line Studies : Experimental models using human cancer cell lines showed that this compound inhibited tumor growth more effectively than some existing chemotherapy agents, suggesting a potential for clinical application.
Eigenschaften
IUPAC Name |
1-butyl-6-ethoxy-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4S/c1-4-6-13-23-15-21(28(25,26)18-10-7-16(3)8-11-18)22(24)19-14-17(27-5-2)9-12-20(19)23/h7-12,14-15H,4-6,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPFHSDUQOTPPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)OCC)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













